molecular formula C9H10N2O2 B11762290 Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11762290
M. Wt: 178.19 g/mol
InChI Key: XZWFIDOQTXGMKY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Pyrrole derivatives with ketone or aldehyde functional groups.

    Reduction: Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, resulting in different chemical reactivity and applications.

    Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Contains an amino group, which can alter its biological activity and chemical properties.

    1H-Pyrrole-2-carboxylic acid, 4-cyano-1-methyl-, ethyl ester: Similar structure but may have different physical and chemical properties due to variations in functional groups.

This compound is unique due to the presence of both cyano and ester functional groups, which contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-cyano-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFIDOQTXGMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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